molecular formula C7H3Cl2IO2 B2905405 2,4-Dichloro-5-iodobenzoic acid CAS No. 959762-87-9

2,4-Dichloro-5-iodobenzoic acid

Cat. No.: B2905405
CAS No.: 959762-87-9
M. Wt: 316.9
InChI Key: RVEQDEIBFPXXBJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-iodobenzoic acid is a useful research compound. Its molecular formula is C7H3Cl2IO2 and its molecular weight is 316.9. The purity is usually 95%.
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Scientific Research Applications

Wastewater Treatment and Environmental Applications

  • Electrochemical Degradation for Water Treatment : Research on the electrochemical oxidation of dihydroxybenzoic acid (which shares structural similarities with 2,4-Dichloro-5-iodobenzoic acid) at a platinized titanium electrode has shown potential for wastewater treatment. This process leads to the conversion of pollutants and a decrease in Total Organic Carbon (TOC) (de Lima Leite et al., 2003).

Chemical Synthesis and Industrial Applications

  • Synthesis of Fluorobenzoic Acid : A study reported the kilogram-scale synthesis of 2,4-Dichloro-5-fluorobenzoic acid using a continuous-flow process. This process offers advantages like higher yield, less reagent consumption, and enhanced safety (Guo et al., 2018).
  • Use in Hypervalent Iodine Chemistry : m-Iodosylbenzoic acid, a derivative of this compound, has been used in the iodo-functionalization of alkenes and alkynes. This method allows for easy isolation of products and recovery of unreacted starting materials (Yusubov et al., 2008).

Agricultural and Plant Research

  • Impact on Plant Growth and Antioxidant Activity : A study explored the effect of iodobenzoates (similar in structure to this compound) on tomato seedlings. It was found that these compounds influenced iodine accumulation and modified the antioxidative potential of the plants (Halka et al., 2020).

Pharmaceutical and Medicinal Chemistry

  • Synthesis of Antibacterial Agents : Research has been conducted on the synthesis of new fluorine-containing thiadiazolotriazinones using 2,4-dichloro-5-fluorophenyl groups, which are structurally related to this compound. These compounds exhibited promising antibacterial activities (Holla et al., 2003).

Material Science and Electronic Applications

  • Modification of Conductive Polymers : A study on the modification of poly(3,4-ethylenedioxythiophene) with halobenzoic acids (related to this compound) demonstrated significant improvements in conductivity, which is relevant for applications in organic electronics (Tan et al., 2016).

Properties

IUPAC Name

2,4-dichloro-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEQDEIBFPXXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959762-87-9
Record name 2,4-dichloro-5-iodobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Sodium iodate (4.4 g) and iodine (11.1 g) were added to 90% sulfuric acid (330 mL), and stirred at room temperature for 8 hours. 2,4-Dichlorobenzoic acid (21 g) commercially available was added and stirred at the same temperature for 24 hours. The reaction solution was poured into ice water (3 L), and the precipitated solid material was collected by filtration. Further, the solid material was washed with water, and dried under reduced pressure. 2,4-Dichloro-5-iodobenzoic acid (16.8 g) was obtained by recrystallization (acetic acid-water). The resulting 2,4-dichloro-5-iodobenzoic acid (2 g) was dissolved in a mixture of dichloromethane (20 mL) and methanol (20 mL). Trimethylsilyldiazomethane (hexane solution, 2 M) was added dropwise until the solution became yellow. A small amount of acetic acid was added, and then the resulting mixture was concentrated under reduced pressure. The resulting residue was recrystallized using hexane to give the title compound 2,4-dichloro-5-iodobenzoic acid methyl ester as white solid (2 g).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium iodate (4.4 g) and iodine (11.1 g) were added to 90% sulfuric acid (330 ml) and stirred at room temperature for 8 hours. Commercially available 2,4-dichlorobenzoic acid (21 g) was added and stirred at the same temperature for 24 hours. The reaction solution was poured onto ice water (3 l), and the precipitated solid material was separated by filtration. The solid material was then washed with water, and dried under reduced pressure. 2,4-Dichloro-5-iodobenzoic acid (16.8 g) was obtained by recrystallization (acetic acid-water). 2,4-Dichloro-5-iodobenzoic acid (2 g) was dissolved in dichloromethane (20 ml) and methanol (20 ml), and trimethylsilyldiazomethane (2 M; n-hexane solution) was added dropwise thereto until the solution became yellow. After a small amount of acetic acid was added, the mixture was concentrated under reduced pressure. The resulting residue was recrystallized from n-hexane to yield the title compound 2,4-dichloro-5-iodobenzoic acid methyl ester (2 g) as a white solid.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two

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